molecular formula C10H11NO3 B14805868 1-Cyclopropoxy-2-methyl-4-nitrobenzene

1-Cyclopropoxy-2-methyl-4-nitrobenzene

Cat. No.: B14805868
M. Wt: 193.20 g/mol
InChI Key: SEBMGYFFMQGYFU-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C10H11NO3 It contains a benzene ring substituted with a cyclopropoxy group, a methyl group, and a nitro group

Preparation Methods

The synthesis of 1-Cyclopropoxy-2-methyl-4-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method is the nitration of 1-Cyclopropoxy-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-Cyclopropoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-Cyclopropoxy-2-methyl-4-aminobenzene.

Scientific Research Applications

1-Cyclopropoxy-2-methyl-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropoxy-2-methyl-4-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclopropoxy and methyl groups influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

1-Cyclopropoxy-2-methyl-4-nitrobenzene can be compared with other nitrobenzene derivatives, such as 1-Chloro-2-methyl-4-nitrobenzene and 1-Methoxy-2-methyl-4-nitrobenzene. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .

    1-Chloro-2-methyl-4-nitrobenzene: Contains a chloro group instead of a cyclopropoxy group, leading to different reactivity in substitution reactions.

    1-Methoxy-2-methyl-4-nitrobenzene: Contains a methoxy group, which can affect its solubility and interactions with biological targets.

The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyloxy-2-methyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-6-8(11(12)13)2-5-10(7)14-9-3-4-9/h2,5-6,9H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBMGYFFMQGYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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